molecular formula C18H15FN4O3 B15140409 ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B15140409
M. Wt: 354.3 g/mol
InChI Key: KNLROUBMVYVLGX-UHFFFAOYSA-N
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Description

Janus kinase 3 inhibitor (JAK 3i) is a selective inhibitor of Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. These inhibitors are primarily used in the treatment of autoimmune diseases and certain types of cancer. JAK 3i works by interfering with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JAK 3i typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a pyrimidine core, which is functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of JAK 3i involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for better control over reaction parameters and to minimize the formation of by-products. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

JAK 3i undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in the JAK 3i molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

JAK 3i has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the JAK-STAT signaling pathway and its role in various biochemical processes.

    Biology: Helps in understanding the mechanisms of immune cell development and function.

    Medicine: Used in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain types of cancer.

    Industry: Employed in the development of new therapeutic agents and in drug discovery programs

Mechanism of Action

JAK 3i works by inhibiting the action of Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is essential for the transmission of signals from cytokine receptors to the nucleus, where they modulate gene transcription. By blocking JAK 3, the inhibitor prevents the phosphorylation and dimerization of STAT proteins, thereby reducing the expression of genes involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JAK 3i is unique in its high selectivity for Janus kinase 3, which makes it particularly effective in targeting immune cells without affecting other cell types. This selectivity reduces the risk of side effects and improves the therapeutic index compared to other JAK inhibitors .

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 4-[2-fluoro-5-(prop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)

InChI Key

KNLROUBMVYVLGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=C(C=CC(=C3)NC(=O)C=C)F

Origin of Product

United States

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